![molecular formula C11H13IN4O2 B13505984 tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: is a synthetic organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines This compound is characterized by the presence of an iodine atom at the 7th position of the pyrrolo[2,1-f][1,2,4]triazine ring and a tert-butyl carbamate group attached to the nitrogen atom
Métodos De Preparación
The synthesis of tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate involves several steps:
Starting Materials: The synthesis begins with pyrrole, chloramine, and formamidine acetate as the primary starting materials.
Formation of Pyrrolo[2,1-f][1,2,4]triazine: The pyrrolo[2,1-f][1,2,4]triazine core is constructed through a series of reactions involving the cyclization of pyrrole with formamidine acetate.
Carbamate Formation: The final step involves the reaction of the iodinated pyrrolo[2,1-f][1,2,4]triazine with tert-butyl isocyanate to form the tert-butyl carbamate group.
Análisis De Reacciones Químicas
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or phosphines under appropriate conditions.
Oxidation and Reduction:
Cycloaddition Reactions: The pyrrolo[2,1-f][1,2,4]triazine ring can participate in cycloaddition reactions, forming various fused ring systems.
Common reagents used in these reactions include sodium hydride, lithium diphenylphosphide, and various electrophilic halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate involves its interaction with molecular targets such as kinases and enzymes. The iodine atom and the pyrrolo[2,1-f][1,2,4]triazine ring play crucial roles in binding to the active sites of these targets, inhibiting their activity and modulating biological pathways . The compound’s effects are mediated through the inhibition of specific kinases involved in cell signaling and proliferation .
Comparación Con Compuestos Similares
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate can be compared with other similar compounds:
tert-Butyl N-{7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: This compound has a bromine atom instead of iodine at the 7th position.
tert-Butyl N-{7-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: The chlorine analog also shows similar reactivity but may differ in its pharmacokinetic properties and binding affinity to molecular targets.
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound lacks the tert-butyl carbamate group, which may affect its solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13IN4O2 |
|---|---|
Peso molecular |
360.15 g/mol |
Nombre IUPAC |
tert-butyl N-(7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate |
InChI |
InChI=1S/C11H13IN4O2/c1-11(2,3)18-10(17)15-9-7-4-5-8(12)16(7)14-6-13-9/h4-6H,1-3H3,(H,13,14,15,17) |
Clave InChI |
HVCHAQVWMQRXFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=NN2C1=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


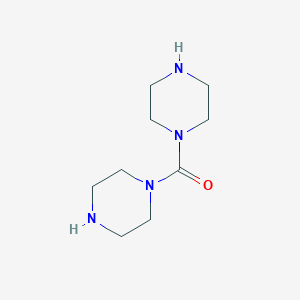
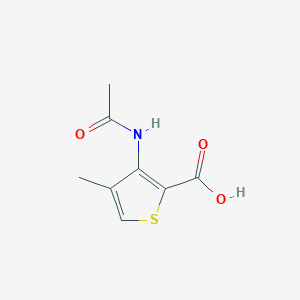
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)
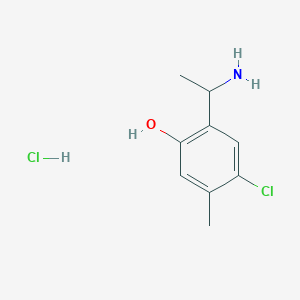
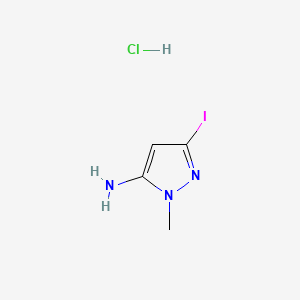
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
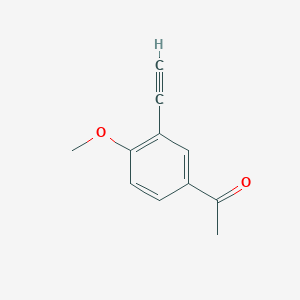

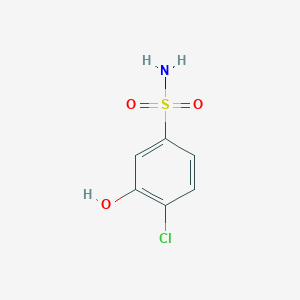
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)

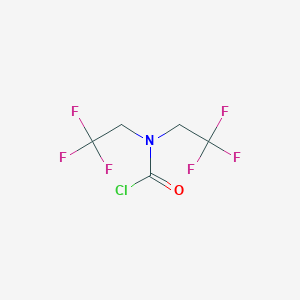
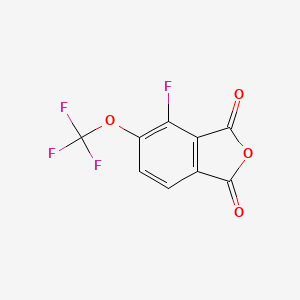
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
